3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine

Beschreibung

BenchChem offers high-quality 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

3-(trichloromethyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Cl3N3S/c4-3(5,6)1-8-2(7)10-9-1/h(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNMMVVOSGGXPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NSC(=N1)N)C(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Cl3N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90345235 | |

| Record name | 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7523-57-1 | |

| Record name | 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90345235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine (CAS Number: 7523-57-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry. This document consolidates available information on its chemical identity, physicochemical properties, synthesis, potential applications, and safety considerations. Due to the limited availability of experimental data for this specific molecule, this guide also incorporates data from structurally related compounds to provide a broader context and to highlight areas for future research.

Introduction and Nomenclature

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is a substituted 1,2,4-thiadiazole. The thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom.[1] Such scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antimalarial properties.[2][3] The presence of a trichloromethyl group at the 3-position and an amine group at the 5-position of the thiadiazole ring suggests that this compound may exhibit unique biological activities worthy of investigation.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 7523-57-1[4][5][6] |

| Molecular Formula | C₃H₂Cl₃N₃S[6] |

| Molecular Weight | 218.495 g/mol [6] |

| IUPAC Name | 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine |

| Synonyms | 5-Amino-3-(trichloromethyl)-1,2,4-thiadiazole |

digraph "chemical_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];C1 [label="C", pos="0,1.5!"]; N2 [label="N", pos="1.3,0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; N4 [label="N", pos="0,-1.5!"]; S5 [label="S", pos="-1.3,-0.75!"]; C6 [label="C", pos="-1.3,0.75!"]; Cl1 [label="Cl", pos="-2.6,1.5!"]; Cl2 [label="Cl", pos="-1.3,2.25!"]; Cl3 [label="Cl", pos="0,2.25!"]; N7 [label="NH₂", pos="2.6,1.5!"];

C1 -- N2 [label=""]; N2 -- C3 [label=""]; C3 -- N4 [label=""]; N4 -- S5 [label=""]; S5 -- C6 [label=""]; C6 -- C1 [label=""]; C1 -- Cl1 [label=""]; C1 -- Cl2 [label=""]; C1 -- Cl3 [label=""]; N2 -- N7 [label=""]; }

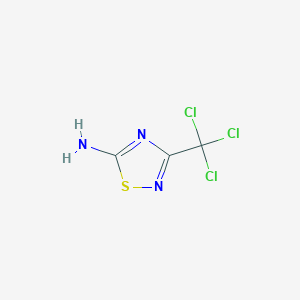

Figure 1: Chemical structure of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine.

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 218.495 g/mol | [6] |

| Molecular Formula | C₃H₂Cl₃N₃S | [6] |

| Boiling Point | Not available | [5] |

| Melting Point | Not available | |

| Solubility | Expected to have moderate solubility in polar organic solvents. | Inferred |

Due to the presence of the polar amine group and the heterocyclic ring, the compound is expected to be a solid at room temperature with a relatively high melting point, similar to other amino-thiadiazole derivatives. Its solubility is likely to be limited in water but higher in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO).

Synthesis and Characterization

A specific experimental protocol for the synthesis of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine has not been detailed in the available literature. However, a plausible synthetic route can be inferred from the synthesis of analogous compounds. The synthesis of various 5-amino-3-substituted-1,2,4-thiadiazoles has been reported to proceed via the reaction of a 5-chloro-3-substituted-1,2,4-thiadiazole with an appropriate amine.

A likely precursor for the synthesis is 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole . This intermediate could be synthesized from an appropriate amidine and trichloromethylsulfenyl chloride. The final step would involve the amination of this chloro-substituted thiadiazole.

Figure 2: Plausible synthetic pathway for 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine.

General Experimental Protocol (Proposed)

The following is a generalized, hypothetical protocol based on the synthesis of similar compounds. This procedure has not been experimentally validated for this specific compound and should be adapted and optimized by qualified personnel.

Step 1: Synthesis of 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole (Intermediate)

-

This step would likely involve the reaction of trichloroacetamidine with trichloromethylsulfenyl chloride in a suitable solvent. The reaction conditions would need to be carefully controlled to favor the formation of the desired thiadiazole ring.

Step 2: Amination of the Intermediate

-

Dissolve 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole in a suitable polar aprotic solvent (e.g., tetrahydrofuran, dioxane).

-

Cool the solution in an ice bath.

-

Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in the same solvent dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture may be worked up by quenching with water and extracting the product with an organic solvent.

-

The crude product can be purified by recrystallization or column chromatography.

Characterization

No specific spectral data (NMR, IR, Mass Spectrometry) for 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine were found in the public domain. Characterization of the synthesized compound would be essential to confirm its identity and purity.

-

¹H NMR: Expected to show a broad singlet for the -NH₂ protons.

-

¹³C NMR: Would show signals for the two carbons of the thiadiazole ring and the trichloromethyl carbon.

-

FTIR: Should exhibit characteristic absorption bands for N-H stretching of the amine group, C=N and C-N stretching of the thiadiazole ring, and C-Cl stretching of the trichloromethyl group.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (218.5 g/mol ), along with a characteristic isotopic pattern for the three chlorine atoms.

Potential Applications and Biological Significance

While there is no specific information on the biological activity of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine, the broader class of thiadiazole derivatives has been extensively studied for various therapeutic applications.

-

Antimalarial Activity: A notable study on related compounds revealed that certain 5-amino-3-(trichloromethyl)-1,2,4-thiadiazole derivatives exhibit antimalarial activity.[2] This suggests that the title compound could be a valuable starting point for the development of new antimalarial agents.[3]

-

Antimicrobial and Antifungal Activity: Thiadiazole derivatives are well-known for their broad-spectrum antimicrobial and antifungal properties.[7][8]

-

Anticonvulsant Activity: Several studies have reported the anticonvulsant effects of various thiadiazole derivatives.[8]

-

Anti-inflammatory and Analgesic Activity: The thiadiazole scaffold is also present in compounds with demonstrated anti-inflammatory and analgesic effects.

The trichloromethyl group is a strong electron-withdrawing group, which can significantly influence the electronic properties and biological activity of the molecule. Further research is warranted to explore the full therapeutic potential of this compound.

Safety and Handling

No specific Safety Data Sheet (SDS) for 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine (CAS 7523-57-1) is publicly available. Therefore, it must be handled with the utmost care, assuming it is a hazardous substance. The following precautions are based on the safety information for structurally related hazardous chemicals.

Table 3: General Safety and Hazard Information (Inferred)

| Hazard Category | Precautionary Statements |

| Acute Toxicity (Oral) | Harmful if swallowed. Do not eat, drink or smoke when using this product. Rinse mouth if swallowed.[4] |

| Skin Irritation | Causes skin irritation. Wear protective gloves. Wash skin thoroughly after handling.[4][6] |

| Eye Irritation | Causes serious eye irritation. Wear eye protection. Rinse cautiously with water for several minutes.[4][6] |

| Respiratory Irritation | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area.[6] |

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated and ventilation is inadequate.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.

-

Disposal: Dispose of in accordance with all applicable federal, state, and local environmental regulations.

Figure 3: A proposed experimental workflow for the synthesis, characterization, and biological evaluation of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine.

Conclusion and Future Directions

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is a chemical entity with potential for further investigation, particularly in the field of drug discovery. The presence of the thiadiazole core and the trichloromethyl group suggests that it may possess interesting biological activities, with preliminary evidence from related compounds pointing towards antimalarial applications.

However, a significant lack of experimental data for this specific compound hinders a complete understanding of its properties and potential. Future research should focus on:

-

Developing and optimizing a reliable synthetic protocol.

-

Thoroughly characterizing the compound using modern analytical techniques (NMR, FTIR, MS, and single-crystal X-ray diffraction).

-

Determining its key physicochemical properties, such as melting point, solubility, and pKa.

-

Conducting comprehensive in vitro and in vivo screening to evaluate its biological activity profile, including antimalarial, antimicrobial, and cytotoxic effects.

This foundational work is crucial for unlocking the potential of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine and its derivatives as lead compounds in drug development programs.

References

-

[Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][2][4][5]triazole-6(5H)-ones as Possible Anticancer Agents. (n.d.). PMC.]([Link])

Sources

- 1. media.malariaworld.org [media.malariaworld.org]

- 2. Thiadiazoles: the appropriate pharmacological scaffolds with leishmanicidal and antimalarial activities: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triazole derivatives and their antiplasmodial and antimalarial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3-(Trichloromethyl)1,2,4-thiadiazol-5-amine | 7523-57-1 [chemicalbook.com]

- 5. arctomsci.com [arctomsci.com]

- 6. 007chemicals.com [007chemicals.com]

- 7. Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][1,2,4]triazole-6(5H)-ones as Possible Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine, a key heterocyclic intermediate in synthetic and medicinal chemistry. The document details its fundamental chemical and physical properties, provides a detailed synthesis protocol, and explores its reactivity and potential applications, particularly in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering both theoretical insights and practical methodologies.

Introduction

The 1,2,4-thiadiazole scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The unique electronic and structural features of this ring system make it an attractive core for the design of novel therapeutic agents. 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine, in particular, has emerged as a crucial building block for the synthesis of more complex molecules, most notably in the field of antimalarial drug discovery. The presence of the trichloromethyl group offers a unique handle for further chemical modifications and can significantly influence the biological activity of the resulting compounds.

Chemical and Physical Properties

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is a solid organic compound with the following key properties:

| Property | Value | Source(s) |

| Molecular Formula | C₃H₂Cl₃N₃S | [1][2] |

| Molecular Weight | 218.49 g/mol | [1][2] |

| Appearance | Pale cream powder (predicted) | [3] |

| Melting Point | 175.0-184.0 °C (for a similar compound) | [3] |

| Boiling Point | 278.5 ± 50.0 °C (Predicted) | [2] |

| Density | 1.8 ± 0.1 g/cm³ (Predicted) | [2] |

Note: Some physical properties are predicted or based on structurally similar compounds due to the limited availability of experimental data for this specific molecule.

Chemical Structure

The structure of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is characterized by a five-membered 1,2,4-thiadiazole ring substituted with a trichloromethyl group at position 3 and an amine group at position 5.

Figure 1: Chemical structure of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine.

Synthesis

The synthesis of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is typically achieved through a multi-step process, starting from more readily available precursors. The general synthetic pathway involves the formation of a 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole intermediate, followed by nucleophilic substitution with an amine source.

Synthetic Pathway Overview

Figure 2: General synthetic pathway for 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of 5-amino-3-(trichloromethyl)-1,2,4-thiadiazoles, based on established literature procedures[4].

Step 1: Synthesis of 5-Chloro-3-(trichloromethyl)-1,2,4-thiadiazole (Intermediate)

-

Reaction Setup: In a well-ventilated fume hood, combine an appropriate amidine hydrochloride and trichloromethylsulfenyl chloride in a suitable inert solvent, such as dichloromethane, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization reaction. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole. Purification can be achieved by column chromatography or recrystallization.

Step 2: Synthesis of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine (Final Product)

-

Reaction Setup: Dissolve the 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole intermediate in a suitable solvent, such as ethanol or isopropanol, in a pressure-resistant vessel.

-

Amination: Add a source of ammonia, such as a solution of ammonia in methanol or aqueous ammonia, to the reaction mixture.

-

Reaction Conditions: The vessel is sealed, and the reaction mixture is heated. The temperature and reaction time will depend on the specific substrate and should be optimized.

-

Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield pure 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine.

Reactivity and Chemical Behavior

The chemical reactivity of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is governed by the interplay of the electron-withdrawing trichloromethyl group and the electron-donating amino group on the thiadiazole ring.

-

Nucleophilicity of the Amino Group: The exocyclic amino group is nucleophilic and can undergo reactions with various electrophiles.[1][5] This includes acylation, alkylation, and condensation with carbonyl compounds. The nucleophilicity of the amino group is somewhat attenuated by the electron-withdrawing nature of the thiadiazole ring.

-

Electrophilic Attack on the Ring: The thiadiazole ring itself is generally resistant to electrophilic substitution due to the presence of two electronegative nitrogen atoms. However, under forcing conditions, electrophilic attack may be possible.[1]

-

Reactions of the Trichloromethyl Group: The trichloromethyl group can participate in various transformations, although these typically require harsh reaction conditions.

Applications in Research and Drug Development

The primary application of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is as a key intermediate in the synthesis of more complex molecules with potential therapeutic value.

Antimalarial Agents

A significant body of research has demonstrated the utility of this compound in the synthesis of novel antimalarial agents.[4] The 5-amino-3-(trichloromethyl)-1,2,4-thiadiazole core has been elaborated into a series of derivatives that have shown promising activity against Plasmodium species.[4]

Antimicrobial Potential

The broader class of 1,2,4-thiadiazoles is known to possess a wide range of antimicrobial activities.[6][7][8][9] While specific studies on the antimicrobial properties of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine are limited, its structural features suggest that it could serve as a valuable scaffold for the development of new antibacterial and antifungal agents. The trichloromethyl group, in particular, may enhance the lipophilicity and cell permeability of derived compounds, potentially leading to improved antimicrobial efficacy.

Analytical Characterization

A combination of spectroscopic techniques is essential for the unambiguous identification and characterization of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show a characteristic signal for the amino protons (NH₂), the chemical shift of which can be solvent-dependent.

-

¹³C NMR: The spectrum will display distinct signals for the two carbon atoms of the thiadiazole ring and the carbon of the trichloromethyl group.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amino group (typically in the range of 3300-3500 cm⁻¹) and C=N stretching of the thiadiazole ring.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound and can provide valuable information about its fragmentation pattern, aiding in structural elucidation.[10][11]

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine. Based on the safety data for structurally related compounds, the following guidelines are recommended:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is a valuable and versatile building block in synthetic and medicinal chemistry. Its straightforward synthesis and the reactivity of its functional groups make it an attractive starting material for the creation of diverse molecular libraries. The established role of its derivatives in antimalarial research, coupled with the known broad-spectrum biological activity of the 1,2,4-thiadiazole scaffold, underscores its potential for the discovery of new therapeutic agents. This technical guide provides a solid foundation for researchers looking to explore the chemistry and applications of this important heterocyclic compound.

References

- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. PMC - NIH.

- Werber, G., Buccheri, F., & Gentile, M. (1977). Reactivity of 2‐amino‐1,3,4‐thiadiazoles. Nucleophilic behaviour of some 2‐amino‐1,3,4‐thiadiazoles: Model compounds. Journal of Heterocyclic Chemistry, 14(7), 1263–1265.

- 3-(Trichloromethyl)1,2,4-thiadiazol-5-amine | 7523-57-1. ChemicalBook.

- Reactivity of C-Amino-1,2,4-triazoles Toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes. The Journal of Organic Chemistry, 2015.

- [3-(Trifluoromethyl)-1H-1,2,4-triazol-5-yl]methylamine derivatives: synthesis, ways of modification and use for peptides labeling. Organic & Biomolecular Chemistry, RSC Publishing.

- SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. International Journal of Research in Pharmacy and Chemistry.

- SYNTHESIS AND SPECTRAL CHARACTERIZATION OF 1,3,4-THIADIAZOLE DERIV

- Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Deriv

- Antimicrobial Activity of 1,3,4-Thiadiazole Deriv

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 2023.

- Synthesis and Evaluation of Antimicrobial Activity of 1, 3, 4-Thiadiazole Analogues for Potential Scaffold. Journal of Pharmacopuncture, 2019.

- Synthesis and Evaluation of the Anti-Microbial Activity of New Heterocycles Containing the 1,3,4-Thiadiazole Moiety. Molecules, 2012.

- 5-Amino-3-(4-chlorophenyl)-1,2,4-thiadiazole, 96%. Thermo Fisher Scientific.

- 5-AMINO-3-METHYL-1,2,4-THIADIAZOLE. ChemicalBook.

- Structural Features of 1,3,4-Thiadiazole-Derived Ligands and Their Zn(II) and Cu(II) Complexes Which Demonstrate Synergistic Antibacterial Effects with Kanamycin. Molecules, 2022.

- Journal of Physical Chemistry and Functional M

- Elslager, E. F., Johnson, J., & Werbel, L. M. (1973). Synthesis of 5,5′[[[3‐(dimethylamino)propyl]imino]]bis[3‐(trichloromethyl)‐1,2,4‐thiadiazole] and related thiadiazoles as antimalarial agents. Journal of Heterocyclic Chemistry, 10(4), 611-622.

- Synthesis and antiproliferative potency of 1,3,4-thiadiazole and 1,3-thiazolidine-4-one based new binary heterocyclic molecules: in vitro cell-based anticancer studies. RSC Advances, 2022.

- 1,2,4-Thiadiazole, 5-amino-. NIST WebBook.

- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 2022.

- Solvent-Free Synthesis, In Vitro and In Silico Studies of Novel Potential 1,3,4-Thiadiazole-Based Molecules against Microbial P

- Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazol. Molecules, 2022.

- 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one: Synthesis and Crystal Structure. Preprints.org, 2023.

- 5-Amino-3-methyl-1,2,4-thiadiazole. Molbank, 2018.

-

Novel[1][2][5]triazolo[3,4-b][1][2][12]thiadiazine and[1][2][5]triazolo[3,4-b][1][2][12]thiadiazepine Derivatives: Synthesis, Anti-Viral In Vitro Study and Target Validation Activity. Molecules, 2022.

- Infrared and Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (Hats). Experimental data and quantum chemistry calculations. Journal of Molecular Structure, 2004.

- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 2023.

- 5-AMINO-3-METHYL-1,2,4-THIADIAZOLE. Molbase.

- The reactions of aminoimidazoles 3 with electrophiles.

- Synthesis and crystal structure studies of 5-(trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one.

- First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Deriv

- Synthesis of 6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amines: A Comparative Evaluation of Dehydrosulfurization Methods of Starting 4-Chloro-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)benzamides. Molecules, 2022.

- Thiazole(288-47-1) 1H NMR spectrum. ChemicalBook.

- Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. Molecules, 2023.

-

6-(4-chlorophenyl)-3-phenyl[1][2][5]triazolo[3,4-b][1][2][12]thiadiazole. SpectraBase.

- N-(3-chloro-4-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine. SpectraBase.

- Trichlormethiazide. NIST WebBook.

- 1,3,4-Thiadiazol-2-amine, 5-(butylthio)-. SpectraBase.

- 1,3,4-Thiadiazol-2-amine, 5-[[(3-fluorophenyl)methyl]thio]-N-methyl-. SpectraBase.

- N-phenyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. SpectraBase.

- 5-AMINO-3-METHYL-1,2,4-THIADIAZOLE | 17467-35-5. ChemicalBook.

Sources

- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 5-Amino-3-(4-chlorophenyl)-1,2,4-thiadiazole, 96% 250 mg | Request for Quote [thermofisher.com]

- 4. Sci-Hub. Synthesis of 5,5′[[[3‐(dimethylamino)propyl]imino]]bis[3‐(trichloromethyl)‐1,2,4‐thiadiazole] and related thiadiazoles as antimalarial agents / Journal of Heterocyclic Chemistry, 1973 [sci-hub.ru]

- 5. Sci-Hub. Reactivity of 2‐amino‐1,3,4‐thiadiazoles. Nucleophilic behaviour of some 2‐amino‐1,3,4‐thiadiazoles: Model compounds / Journal of Heterocyclic Chemistry, 1977 [sci-hub.ru]

- 6. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journal-jop.org [journal-jop.org]

- 10. 1,2,4-Thiadiazole, 5-amino- [webbook.nist.gov]

- 11. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-(Trichloromethyl)1,2,4-thiadiazol-5-amine | 7523-57-1 [chemicalbook.com]

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine

Foreword: The Imperative of Structural Elucidation

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of novel chemical entities is the bedrock upon which all subsequent research is built. For heterocyclic compounds such as 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine, a molecule possessing a confluence of functional groups—a halogenated alkyl group, a primary amine, and a thiadiazole core—a multi-modal spectroscopic approach is not merely recommended; it is essential. This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven framework for the analysis of this specific molecule. We will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our interpretations in the fundamental principles of chemical causality. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data.

Molecular Structure and Spectroscopic Overview

The target analyte, 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine, has the chemical formula C₃H₂Cl₃N₃S. Its structure presents distinct features that will manifest predictably across different spectroscopic techniques. The primary amine (-NH₂) offers active protons for ¹H NMR and characteristic vibrational modes in IR. The three unique carbon environments, including the heavily substituted trichloromethyl carbon, will be resolved by ¹³C NMR. Finally, the presence of three chlorine atoms will generate a highly diagnostic isotopic pattern in mass spectrometry, serving as an unmistakable signature for the molecule's integrity.

A Technical Guide to the Structural Elucidation of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine: A Roadmap for Researchers

Introduction: The Significance of Thiadiazoles in Drug Discovery

The 1,2,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The precise three-dimensional arrangement of atoms in a molecule is fundamental to its interaction with biological targets, making single-crystal X-ray crystallography the gold standard for structural determination.[1] This technique provides unequivocal data on bond lengths, bond angles, and intermolecular interactions, which are critical for structure-activity relationship (SAR) studies and rational drug design.

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine (C₃H₂Cl₃N₃S, CAS: 7523-57-1) is a small molecule with potential for further chemical modification and biological screening.[2][3] The presence of a trichloromethyl group and an amino group suggests interesting electronic properties and hydrogen bonding capabilities, making its crystal structure of significant interest.

Proposed Synthesis and Crystallization

A plausible synthetic route to 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine involves the reaction of a suitable precursor, such as 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole, with an amino source. The following protocol is a generalized procedure based on common synthetic methods for related compounds.

Synthesis Protocol

Step 1: Reaction Setup In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloro-3-(trichloromethyl)-1,2,4-thiadiazole (1 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

Step 2: Addition of Amine Source Add an excess of an ammonia source, such as a solution of ammonia in methanol or ammonium hydroxide, to the reaction mixture. The excess is to ensure complete conversion of the starting material.

Step 3: Reaction Monitoring Heat the reaction mixture to a moderate temperature (e.g., 50-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

Step 4: Work-up and Purification Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 3-(trichloromethyl)-1,2,4-thiadiazol-5-amine.

Diagram of Proposed Synthesis:

Sources

An In-Depth Technical Guide to the Solubility of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine in Organic Solvents

This technical guide provides a comprehensive framework for determining the solubility of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine (CAS No. 7523-57-1) in various organic solvents. Recognizing the current scarcity of publicly available solubility data for this compound, this document serves as a detailed procedural manual for researchers, scientists, and drug development professionals. The focus is on equipping scientific personnel with the foundational knowledge and practical protocols necessary to generate reliable and reproducible solubility data, a critical parameter in pharmaceutical research and development.

Introduction: The Significance of Solubility in Drug Development

Solubility is a pivotal physicochemical property that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. For a compound like 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine, which belongs to the versatile class of thiadiazole derivatives, understanding its solubility is paramount. Thiadiazoles are explored for a wide range of biological activities, and their efficacy is often linked to their ability to be formulated and absorbed, both of which are governed by solubility.[1][2] Poor solubility can impede in vitro testing, lead to erratic bioavailability, and present significant challenges in formulation development.[3][4] Therefore, a systematic evaluation of solubility in a well-chosen array of organic solvents is a foundational step in the preformulation phase of drug development.[5][6]

Physicochemical Profile of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine

A foundational understanding of the target molecule's properties is essential before embarking on experimental studies. The structure of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine, featuring a heterocyclic thiadiazole ring, an amine group, and a bulky, lipophilic trichloromethyl group, suggests a nuanced solubility profile.

Table 1: Physicochemical Properties of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine

| Property | Value | Reference |

| CAS Number | 7523-57-1 | [7][8] |

| Molecular Formula | C₃H₂Cl₃N₃S | [8][9] |

| Molecular Weight | 218.49 g/mol | [8][9] |

| Predicted Density | 1.8 ± 0.1 g/cm³ | [9] |

| Predicted Boiling Point | 278.5 ± 50.0 °C at 760 mmHg | [9] |

| Predicted logP | 1.78 | [9] |

The predicted octanol-water partition coefficient (logP) of 1.78 suggests a degree of lipophilicity, which would indicate potential solubility in non-polar organic solvents. However, the presence of the amine group and nitrogen atoms in the thiadiazole ring also allows for hydrogen bonding, suggesting possible interactions with polar solvents. This structural dichotomy underscores the need for empirical solubility determination across a spectrum of solvents.

Strategic Selection of Organic Solvents

The choice of solvents for a solubility screen should be systematic and cover a range of polarities and hydrogen bonding capabilities. This ensures a comprehensive understanding of the compound's dissolution behavior.[10][11] Solvents are typically categorized based on their polarity, protic nature, and regulatory acceptance in pharmaceutical manufacturing.

Table 2: Recommended Organic Solvents for Solubility Screening

| Solvent Class | Recommended Solvents | Rationale |

| Polar Protic | Methanol, Ethanol | Capable of hydrogen bond donation and acceptance, mimicking interactions with biological fluids. |

| Polar Aprotic | Acetonitrile, Dimethyl Sulfoxide (DMSO), Acetone | Possess large dipole moments and are good hydrogen bond acceptors. DMSO is a powerful, universal solvent for initial screening.[4] |

| Non-Polar | Toluene, Heptane | Primarily engage in van der Waals interactions, probing the solubility of the lipophilic portions of the molecule. |

| Intermediate Polarity | Ethyl Acetate, Dichloromethane | Represent a middle ground in polarity and are common solvents in synthesis and purification. |

This selection provides a broad overview of the compound's solubility landscape, which is invaluable for downstream activities such as crystallization, formulation, and analytical method development.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of a saturated state.[3][12][13][14] The protocol below is a self-validating system designed for accuracy and reproducibility.

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a validated analytical method.

-

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine (crystalline solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

-

Preparation: Add an excess amount (e.g., 5-10 mg) of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine to a pre-weighed vial. The presence of undissolved solid at the end of the experiment is crucial.

-

Solvent Addition: Accurately add a known volume (e.g., 1 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm). Allow the mixture to equilibrate for a predetermined time. A 24 to 48-hour period is typically sufficient to reach equilibrium, but this should be confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.[12][14]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For finer particles, centrifugation at a controlled temperature is recommended.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a clean vial for analysis. This step is critical to remove any undissolved microparticles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method as detailed in Section 5.

The entire workflow can be visualized in the following diagram:

Caption: Experimental workflow for the shake-flask solubility determination.

Analytical Quantification: HPLC-UV Method

High-Performance Liquid Chromatography with UV detection is a robust and widely used technique for quantifying the concentration of heterocyclic aromatic compounds.[15][16][17][18]

The method separates the analyte from any potential impurities or degradation products, and the UV detector measures the absorbance of the analyte as it elutes from the column. The concentration is determined by comparing the peak area to a standard calibration curve.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of Acetonitrile and water (or a suitable buffer like ammonium acetate) is a good starting point for method development. For example, a gradient from 20% to 80% Acetonitrile over 10 minutes.[19]

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: The optimal wavelength should be determined by running a UV scan of a dilute solution of the compound. The thiadiazole ring system is expected to have a strong absorbance in the UV range.

-

Quantification: Based on the peak area of the analyte.

-

Prepare a stock solution of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine of known concentration in a suitable solvent (e.g., acetonitrile).

-

Perform a series of dilutions to create at least five calibration standards spanning the expected solubility range.

-

Inject each standard into the HPLC system and record the corresponding peak area.

-

Plot a graph of peak area versus concentration and perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is indicative of a good linear fit.

-

Dilute the filtered saturated solution with the mobile phase to bring the concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system.

-

Calculate the concentration in the diluted sample using the regression equation from the calibration curve.

-

Multiply by the dilution factor to determine the original concentration in the saturated solution, which represents the solubility of the compound in that solvent.

Caption: Data analysis workflow for HPLC-based solubility quantification.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and concise table for easy comparison.

Table 3: Example of Solubility Data Presentation

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Methanol | 25 | Experimental Value | Calculated Value | e.g., Soluble |

| Acetonitrile | 25 | Experimental Value | Calculated Value | e.g., Sparingly Soluble |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value | e.g., Slightly Soluble |

| Toluene | 25 | Experimental Value | Calculated Value | e.g., Practically Insoluble |

The results will provide a comprehensive solubility profile, guiding decisions on solvent systems for synthesis, purification, formulation, and biological assays.

Safety and Handling Precautions

While a specific, comprehensive safety data sheet for 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is not widely available, data for structurally related thiadiazole derivatives suggest that appropriate precautions should be taken. It is prudent to handle this compound as potentially harmful.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

Exposure: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Ingestion: The compound may be harmful if swallowed.

Always consult the supplier's safety data sheet (SDS) for the most current and detailed safety information before commencing any experimental work.

Conclusion

This guide provides a robust and scientifically sound methodology for determining the solubility of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine in a range of organic solvents. By adhering to the detailed protocols for solvent selection, the shake-flask method, and HPLC-UV quantification, researchers can generate the high-quality, reliable data necessary to advance their research and development objectives. The systematic approach outlined herein ensures that the generated solubility profile is both comprehensive and directly applicable to the challenges encountered in pharmaceutical sciences.

References

-

Solvent selection for pharmaceuticals. (2025). ResearchGate. [Link]

-

Method for Prediction of Pharmaceutical Solubility for Solvent Selection. AIChE. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). Protocols.io. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). Regulations.gov. [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

-

Solvent systems and their selection in pharmaceutics and biopharmaceutics. Semantic Scholar. [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. (2014). SciELO. [Link]

-

Quantification of Heterocyclic Aromatic Amines in Fried Meat by HPTLC/UV-FLD and HPLC/UV-FLD: A Comparison of Two Methods. ACS Publications. [Link]

-

(PDF) Methodical approach for determination of the heterocyclic aromatic amines in meat products using HPLC–MS/MS. (2021). ResearchGate. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? Dow Development Labs. [Link]

-

Determination of 10 Heterocyclic Aromatic Amines in Roast Meat by HPLC. Scientific.Net. [Link]

-

METHODICAL APPROACH FOR DETERMINATION OF THE HETEROCYCLIC AROMATIC AMINES IN MEAT PRODUCTS USING HPLC–MS/MS. (2021). ResearchGate. [Link]

-

Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). (2022). Taylor & Francis Online. [Link]

-

The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes. (2015). PubMed. [Link]

-

Aqueous solubility of the 1,3,4-thiadiazole derivatives 2a-f and 3a-e... ResearchGate. [Link]

-

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine || cas 7523-57-1 || MFCD01109217. 007Chemicals. [Link]

Sources

- 1. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. Solvent systems and their selection in pharmaceutics and biopharmaceutics | Semantic Scholar [semanticscholar.org]

- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 7. 3-(Trichloromethyl)1,2,4-thiadiazol-5-amine | 7523-57-1 [chemicalbook.com]

- 8. 007chemicals.com [007chemicals.com]

- 9. guidechem.com [guidechem.com]

- 10. researchgate.net [researchgate.net]

- 11. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]

- 12. downloads.regulations.gov [downloads.regulations.gov]

- 13. bioassaysys.com [bioassaysys.com]

- 14. scielo.br [scielo.br]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

- 17. Determination of 10 Heterocyclic Aromatic Amines in Roast Meat by HPLC | Scientific.Net [scientific.net]

- 18. researchgate.net [researchgate.net]

- 19. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes & Protocols: Synthesis of Novel Derivatives from 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine

Introduction: The Strategic Value of the 3-(Trichloromethyl)-1,2,4-thiadiazole Scaffold

The 3-(trichloromethyl)-1,2,4-thiadiazol-5-amine core is a heterocyclic building block of significant interest in medicinal and agrochemical research. The 1,2,4-thiadiazole ring system is a key pharmacophore found in a wide array of biologically active compounds, exhibiting antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] The strategic placement of two highly reactive functional groups—a nucleophilic 5-amino group and a versatile 3-trichloromethyl group—on this scaffold provides orthogonal handles for synthetic diversification.

The 5-amino group serves as a classical nucleophile, readily participating in reactions such as acylation, sulfonylation, and condensation.[5][6] In contrast, the trichloromethyl (-CCl₃) group is a potent electron-withdrawing group that activates the thiadiazole ring and serves as a valuable synthetic precursor.[7] It can undergo transformations to yield carboxylic acids, nitriles, or other functional moieties, significantly expanding the accessible chemical space.[7][8] This guide provides detailed protocols for leveraging this dual reactivity to synthesize novel derivatives for screening and development.

Strategic Overview of Synthetic Pathways

The derivatization of 3-(trichloromethyl)-1,2,4-thiadiazol-5-amine can be approached through three primary strategies: modification of the 5-amino group, transformation of the 3-trichloromethyl group, or more complex cyclization reactions involving both. This document focuses on the first two, providing a foundation for generating a diverse library of novel compounds.

Caption: Synthetic strategies from the core scaffold.

Pathway 1: Derivatization at the 5-Amino Group

The exocyclic amino group at the C5 position is a prime site for nucleophilic attack. Its reactivity is characteristic of aromatic amines, though modulated by the electron-withdrawing nature of the thiadiazole ring.[5]

Protocol 1.1: General Procedure for N-Acylation

The formation of an amide bond via N-acylation is one of the most robust methods for derivatization. This reaction introduces a carbonyl moiety, which can serve as a hydrogen bond acceptor and provides a linker for further functionalization. The use of a non-nucleophilic base like triethylamine (TEA) or pyridine is critical to neutralize the HCl or carboxylic acid byproduct without competing in the reaction.[6]

Experimental Protocol:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 3-(trichloromethyl)-1,2,4-thiadiazol-5-amine (1.0 eq).

-

Solvent: Dissolve or suspend the starting material in a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile) at a concentration of approximately 0.1 M.

-

Base: Add a non-nucleophilic base, such as triethylamine (1.5 eq) or pyridine (1.5 eq), to the mixture and stir.

-

Reagent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise via syringe.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or silica gel column chromatography.

-

Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, FT-IR, and HRMS.

Data Presentation: Examples of N-Acylation

| Entry | Acylating Agent | Solvent | Time (h) | Expected Product |

| 1 | Acetyl Chloride | DCM | 2 | N-(3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)acetamide |

| 2 | Benzoyl Chloride | THF | 4 | N-(3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)benzamide |

| 3 | Acetic Anhydride | Pyridine | 3 | N-(3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)acetamide |

| 4 | Chloroacetyl Chloride | Acetonitrile | 6 | 2-chloro-N-(3-(trichloromethyl)-1,2,4-thiadiazol-5-yl)acetamide |

Protocol 1.2: General Procedure for Schiff Base Formation

Condensation with aldehydes or ketones yields Schiff bases (imines), which are valuable intermediates for further reduction to secondary amines or for use in constructing more complex heterocyclic systems. The reaction is typically catalyzed by a small amount of acid.[9]

Experimental Protocol:

-

Setup: Combine 3-(trichloromethyl)-1,2,4-thiadiazol-5-amine (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a round-bottom flask.

-

Solvent & Catalyst: Add a suitable solvent such as ethanol or methanol, followed by a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Heat the mixture to reflux and stir for 4-12 hours. The formation of a precipitate often indicates product formation.

-

Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration, wash with cold solvent, and dry.

-

Purification: If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Pathway 2: Modification of the 3-Trichloromethyl Group

The -CCl₃ group is a versatile synthetic handle that can be converted into several other key functional groups. Its strong electron-withdrawing nature makes the attached carbon atom highly electrophilic.

Sources

- 1. Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of Some New 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of Some Novel Thiadiazole Derivative Compounds and Screening Their Antidepressant-Like Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. Nitrile - Wikipedia [en.wikipedia.org]

- 9. Synthesis and Characterization of 5- Amino-1, 3, 4-Thiadiazole-2-thiol and its Amine Group Derivatives | Journal of Global Pharma Technology [jgpt.co.in]

Application Notes and Protocols for Antimicrobial Assays Using 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine

<

Introduction: The Emergence of Thiadiazole Scaffolds in Antimicrobial Research

The relentless evolution of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. Among these, heterocyclic compounds containing a thiadiazole ring have garnered significant interest due to their diverse and potent biological activities.[1][2][3] The 1,2,4-thiadiazole moiety, in particular, is a key pharmacophore in a variety of compounds exhibiting antibacterial, antifungal, and other medicinal properties.[2][4][5] This document provides a comprehensive guide for researchers on the utilization of a specific, promising derivative, 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine (CAS No. 7523-57-1), in a range of antimicrobial and preliminary safety assays.

3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is a synthetic compound characterized by a 1,2,4-thiadiazole ring substituted with a reactive trichloromethyl group and an amine group.[6] While specific data on this exact molecule is limited in publicly available literature, the broader class of thiadiazole derivatives has shown considerable antimicrobial efficacy.[5][7][8][9][10][11] This guide, therefore, synthesizes established protocols for antimicrobial susceptibility testing, drawing from authoritative sources such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), and adapts them for the evaluation of this novel compound.[12][13][14][15]

The protocols detailed herein are designed to be robust and self-validating, providing researchers with the tools to accurately determine the antimicrobial spectrum and potency of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine, as well as to conduct initial assessments of its cytotoxic profile.

Section 1: Compound Handling and Preparation

Safety Precautions

As with any novel chemical entity, appropriate safety measures are paramount. While a comprehensive toxicological profile for 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine is not yet established, related compounds may cause skin and eye irritation.[16][17][18] Therefore, it is mandatory to handle the compound in a well-ventilated area, preferably a chemical fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn at all times.[18] In case of contact, refer to the material safety data sheet (MSDS) for specific first-aid measures.[16][17][18]

Solubility and Stock Solution Preparation

The aqueous solubility of thiadiazole derivatives can be variable and is a critical factor for in vitro assays.[19][20] Preliminary solubility testing is recommended.

Protocol 1: Stock Solution Preparation

-

Solvent Selection: Begin by assessing the solubility of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine in common laboratory solvents. Due to its chemical structure, dimethyl sulfoxide (DMSO) is a likely candidate.

-

Weighing: Accurately weigh a precise amount of the compound using an analytical balance.

-

Dissolution: In a sterile, conical tube, dissolve the weighed compound in a minimal volume of the chosen solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

-

Vortexing and Sonication: Vortex the solution vigorously to aid dissolution. If particulates remain, sonicate the tube in a water bath for 5-10 minutes.

-

Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Causality Note: A high-concentration stock solution in an organic solvent like DMSO is standard practice for compounds with low aqueous solubility. This allows for subsequent dilution into aqueous culture media for assays, ensuring the final solvent concentration is low enough to not affect microbial growth or mammalian cell viability (typically ≤1% v/v).

Section 2: Antimicrobial Susceptibility Testing (AST)

The primary goal of AST is to determine the minimum concentration of the compound that inhibits microbial growth (Minimum Inhibitory Concentration, MIC). The broth microdilution method is a widely accepted and standardized technique for this purpose.[13][21]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[13][22][23][24]

Protocol 2: Broth Microdilution MIC Assay

-

Microorganism Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[21]

-

Dilute this suspension in the appropriate sterile broth (e.g., Mueller-Hinton Broth for non-fastidious bacteria) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[21]

-

-

Compound Dilution Series:

-

In a sterile 96-well microtiter plate, prepare a two-fold serial dilution of the 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine stock solution in the appropriate broth.

-

The final volume in each well should be 100 µL. The concentration range should be chosen based on preliminary screening (e.g., 256 µg/mL to 0.5 µg/mL).

-

-

Inoculation:

-

Add 100 µL of the standardized microbial inoculum to each well containing the compound dilutions. This will bring the final volume to 200 µL and dilute the compound concentrations by half.

-

-

Controls:

-

Positive Control: Broth with inoculum and a known effective antibiotic.

-

Negative Control (Growth Control): Broth with inoculum but no test compound.

-

Sterility Control: Broth only.

-

Solvent Control: Broth with inoculum and the highest concentration of the solvent (e.g., DMSO) used in the assay.

-

-

Incubation:

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[21] This can be assessed visually or with a plate reader by measuring absorbance at 600 nm.

-

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

To determine if the compound is microbistatic or microbicidal, the MBC or MFC can be determined following the MIC assay.

Protocol 3: MBC/MFC Determination

-

Subculturing: From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.

-

Plating: Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: Incubate the plates under the same conditions as the initial culture.

-

MBC/MFC Determination: The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Section 3: Preliminary Cytotoxicity Assessment

It is crucial to assess the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic potential.[25][26][27][28] A common initial screening method is the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[28]

Protocol 4: MTT Cytotoxicity Assay

-

Cell Culture:

-

Culture a suitable mammalian cell line (e.g., HeLa, HEK293, or a relevant cell line for the intended therapeutic area) in the appropriate growth medium in a 96-well plate.

-

Incubate until the cells reach approximately 80% confluency.

-

-

Compound Exposure:

-

Prepare serial dilutions of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine in the cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the compound dilutions.

-

Include a vehicle control (medium with the same concentration of solvent as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).

-

-

Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

-

MTT Assay:

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

-

Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[28]

-

Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the cell viability against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

-

Section 4: Data Presentation and Interpretation

Quantitative Data Summary

Organizing the experimental data in a clear and concise format is essential for analysis and comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine against Various Microorganisms

| Test Microorganism | Gram Stain | MIC (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Positive Control |

| Staphylococcus aureus | Gram-positive | Vancomycin | ||

| Escherichia coli | Gram-negative | Ciprofloxacin | ||

| Candida albicans | Fungal | Fluconazole | ||

| (Other relevant strains) |

Table 2: Cytotoxicity of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine against a Mammalian Cell Line

| Cell Line | Exposure Time (hours) | IC₅₀ (µM) | Positive Control | IC₅₀ (µM) of Positive Control |

| HeLa | 24 | Doxorubicin | ||

| HeLa | 48 | Doxorubicin |

Visualizing Experimental Workflows

Diagrams can effectively illustrate the sequence of experimental steps.

Caption: Workflow for MIC and MBC/MFC determination.

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion

The protocols and guidelines presented in this document provide a solid framework for the initial antimicrobial and cytotoxic evaluation of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine. Adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is essential for the progression of this compound in the drug discovery pipeline. Further studies to elucidate the mechanism of action and in vivo efficacy will be critical next steps in assessing its full therapeutic potential.

References

-

[Synthesis, Antibacterial Activity, and Mechanisms of Novel 6-Sulfonyl-1,2,4-triazolo[3,4-b][4][25][26]thiadiazole Derivatives.]()

Sources

- 1. An overview of biological activities of thiadiazole derivatives [wisdomlib.org]

- 2. sysrevpharm.org [sysrevpharm.org]

- 3. Thiadiazole and Thiazole Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 007chemicals.com [007chemicals.com]

- 7. Synthesis and antimicrobial activity of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sci-Hub: are you are robot? [sci-hub.box]

- 9. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 12. ESCMID: EUCAST [escmid.org]

- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 14. EUCAST: EUCAST - Home [eucast.org]

- 15. routledge.com [routledge.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. fishersci.pt [fishersci.pt]

- 19. pubs.acs.org [pubs.acs.org]

- 20. The impact of structural modification of 1,2,4-thiadiazole derivatives on thermodynamics of solubility and hydration processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. journals.asm.org [journals.asm.org]

- 23. Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. EUCAST: Guidance Documents [eucast.org]

- 30. researchgate.net [researchgate.net]

- 31. mdpi.com [mdpi.com]

- 32. ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases [clsi.org]

- 33. m.youtube.com [m.youtube.com]

- 34. Novel Thiadiazole-Based Molecules as Promising Inhibitors of Black Fungi and Pathogenic Bacteria: In Vitro Antimicrobial Evaluation and Molecular Docking Studies - ProQuest [proquest.com]

- 35. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 36. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 38. globalresearchonline.net [globalresearchonline.net]

- 39. echemi.com [echemi.com]

- 40. Improved synthesis, antibacterial activity and potential carcinogenicity of 5-amino-1 ,2,4-thiadiazol-3(2H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. researchgate.net [researchgate.net]

Protocol for Comprehensive Evaluation of the Anticancer Activity of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine

For: Researchers, scientists, and drug development professionals investigating novel anticancer therapeutic agents.

Introduction: A Strategic Approach to Novel Compound Evaluation

The quest for novel anticancer therapeutics often begins with the identification of unique chemical scaffolds. 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine represents such a starting point—a compound whose potential as an anticancer agent is yet to be fully elucidated. This document provides a comprehensive, multi-faceted protocol for the systematic evaluation of its anticancer properties. Our approach is designed to be rigorous and self-validating, moving from broad-based cytotoxicity screening in vitro to more complex mechanistic and in vivo studies. The causality behind each experimental choice is explained to empower researchers to not only follow the steps but also to understand and adapt them. This guide is structured to build a coherent narrative of the compound's biological effects, starting with its impact on cancer cell viability and culminating in an understanding of its potential therapeutic window and mechanism of action.

Part 1: In Vitro Efficacy Assessment

The initial phase of testing is designed to establish whether 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine possesses cytotoxic or cytostatic activity against a panel of human cancer cell lines. This stage is critical for generating foundational data and for determining the appropriate concentration range for subsequent, more detailed mechanistic studies.

Foundational Cytotoxicity Screening

Two robust and widely accepted methods for initial cytotoxicity screening are the MTT and Sulforhodamine B (SRB) assays. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, while the SRB assay quantifies total cellular protein, providing a measure of cell density.[1][2][3][4] Running both assays in parallel provides a more complete picture of the compound's effect and helps to rule out potential artifacts associated with a single assay. For instance, a compound that interferes with mitochondrial function might disproportionately affect the MTT assay, a discrepancy that would be highlighted by the SRB results.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [5][6]

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon, and a non-cancerous cell line like MCF-10A for initial toxicity comparison) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere and resume logarithmic growth for 24 hours.

-

Compound Treatment: Prepare a stock solution of 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine in a suitable solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Replace the medium in the 96-well plates with the medium containing the compound. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution in PBS to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Sulforhodamine B (SRB) Assay [1][7][8][9]

-

Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

-

Cell Fixation: After the 48-72 hour incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

-

Washing: Wash the plates five times with deionized water and allow them to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth relative to the vehicle control and determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Summarize the IC50 values in a table for clear comparison across different cell lines.

| Cell Line | Tissue of Origin | 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine IC50 (µM) | Doxorubicin (Positive Control) IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | Reference Value |

| A549 | Lung Carcinoma | Experimental Value | Reference Value |

| HCT116 | Colon Carcinoma | Experimental Value | Reference Value |

| PC-3 | Prostate Carcinoma | Experimental Value | Reference Value |

| MCF-10A | Non-cancerous Breast | Experimental Value | Reference Value |

Investigating the Mode of Cell Death: Apoptosis vs. Necrosis

Once cytotoxicity is established, the next logical step is to determine how the compound is killing the cancer cells. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that does not typically elicit an inflammatory response.[10] The Annexin V/Propidium Iodide (PI) assay is a gold-standard method for differentiating between healthy, apoptotic, and necrotic cells.[10][11][12][13]

Protocol 3: Annexin V/PI Apoptosis Assay by Flow Cytometry [10][11][12][13]

-

Cell Treatment: Seed cells in 6-well plates and treat with 3-(Trichloromethyl)-1,2,4-thiadiazol-5-amine at its IC50 and 2x IC50 concentrations for 24-48 hours. Include untreated and vehicle controls.

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-